N-methyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine
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Overview
Description
N-methyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-2-(methyl-sulfanyl)thiazole-5-carboxamides with benzaldehydes in the presence of iodine as a catalyst. This reaction is carried out in dimethyl sulfoxide (DMSO) at elevated temperatures (around 120°C), leading to the formation of the desired thiazolopyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-methyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiazolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups into the molecule .
Scientific Research Applications
N-methyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of various enzymes, making it a candidate for drug development.
Medicine: It has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-methyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine involves its interaction with specific molecular targets. For example, it has been shown to inhibit topoisomerase I, an enzyme involved in DNA replication. This inhibition leads to the stabilization of the topoisomerase I-DNA complex, resulting in DNA damage and the inhibition of cancer cell proliferation . Additionally, the compound can interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7-ones: These compounds share a similar core structure but differ in their functional groups and biological activities.
Thiazolo[3,2-a]pyrimidines: These compounds have a different arrangement of the thiazole and pyrimidine rings but exhibit similar biological properties
Uniqueness
N-methyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine is unique due to its specific substitution pattern and the presence of the N-methyl group, which can influence its biological activity and pharmacokinetic properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
CAS No. |
91184-45-1 |
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Molecular Formula |
C6H6N4S |
Molecular Weight |
166.21 g/mol |
IUPAC Name |
N-methyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine |
InChI |
InChI=1S/C6H6N4S/c1-7-5-4-6(9-2-8-5)11-3-10-4/h2-3H,1H3,(H,7,8,9) |
InChI Key |
STFGZAITFFZDBU-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C2C(=NC=N1)SC=N2 |
Origin of Product |
United States |
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